O-(piperidin-3-yl)hydroxylamine hydrochloride
Overview
Description
O-(piperidin-3-yl)hydroxylamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(piperidin-3-yl)hydroxylamine hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of catalytic hydrogenation and other techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(piperidin-3-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, amines, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, O-(piperidin-3-yl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of O-(piperidin-3-yl)hydroxylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Piperidine: A simple six-membered heterocycle with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A piperidine derivative with a carbonyl group.
Uniqueness: O-(piperidin-3-yl)hydroxylamine hydrochloride is unique due to its hydroxylamine group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
O-piperidin-3-ylhydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c6-8-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVABFYUDFKQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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